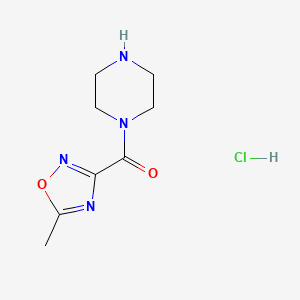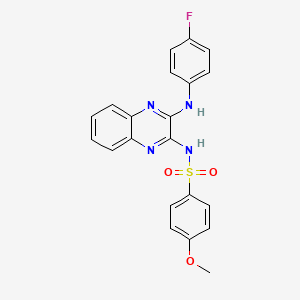
N-(3-((4-fluorophenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
Structurally, quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine1. The molecular formula of the compound you mentioned is C21H17FN4O2S3.Chemical Reactions Analysis
The chemical reactions of quinoxaline derivatives can vary widely depending on the specific structure of the derivative. Unfortunately, I couldn’t find specific information on the chemical reactions of “N-(3-((4-fluorophenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide”.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. The logP, logD, logSw, Hydrogen bond acceptors count, Hydrogen bond donors count, and Polar surface area of a similar compound, N-{3-[(4-fluorophenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide, are 4.766, 4.766, -4.705, 4, 2, and 51.59 respectively4.
Aplicaciones Científicas De Investigación
Cancer Research and Therapeutic Agents
Anticancer Activity and Mechanism of Action
Several quinoxaline derivatives demonstrate potent anticancer properties through mechanisms such as inhibiting tubulin polymerization, inducing cell cycle arrest, and promoting apoptosis. For instance, certain 2-anilino-3-aroylquinolines exhibit remarkable antiproliferative activity against various human cancer cell lines, significantly disrupting tubulin polymerization and effectively binding to β-tubulin at the colchicine binding site, suggesting their potential as therapeutic agents in cancer treatment (Srikanth et al., 2016). Moreover, aminothiazole-paeonol derivatives have been identified with high anticancer potential, particularly against gastric and colorectal adenocarcinomas, showing superior efficacy to 5-fluorouracil in certain contexts (Tsai et al., 2016).
Neurological and Neuropsychiatric Disorders
Potential in Neuropsychiatric and Neurological Treatment
A tetracyclic butyrophenone derivative, acting as a potent antagonist to serotonin 5-HT(2A) and dopamine D2 receptors and inhibiting the serotonin transporter, has shown promise as an orally bioavailable multifunctional drug candidate for treating neuropsychiatric and neurological disorders (Li et al., 2014).
Antibacterial Agents
Development of Antibacterial Compounds
Research into quinoxaline sulfonamides has yielded novel compounds with significant antibacterial activity against Staphylococcus spp. and Escherichia coli, highlighting their potential as effective antibacterial agents (Alavi et al., 2017).
Safety And Hazards
Direcciones Futuras
The future directions for research on quinoxaline derivatives could include further exploration of their biological activities, development of more efficient synthesis methods, and investigation of their potential uses in various fields1.
Please note that the information provided here is based on the general properties of quinoxaline derivatives and a similar compound, and may not fully apply to “N-(3-((4-fluorophenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide”. For more accurate information, further research and analysis would be needed. If you are working with this compound, please ensure to follow all relevant safety protocols. If this compound is novel, consider publishing your findings to contribute to the scientific community’s understanding of its properties.
Propiedades
IUPAC Name |
N-[3-(4-fluoroanilino)quinoxalin-2-yl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O3S/c1-29-16-10-12-17(13-11-16)30(27,28)26-21-20(23-15-8-6-14(22)7-9-15)24-18-4-2-3-5-19(18)25-21/h2-13H,1H3,(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSYPMQFRYCMQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-((4-fluorophenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

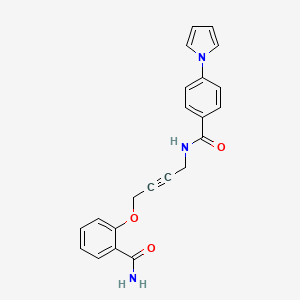
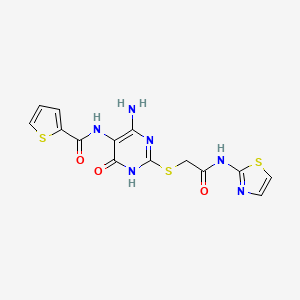
![N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2432752.png)
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2432753.png)
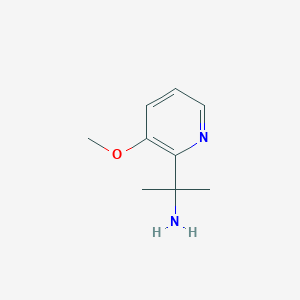
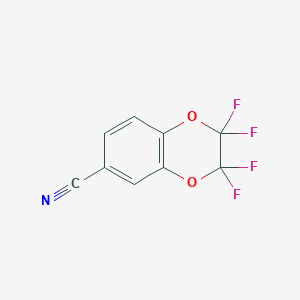
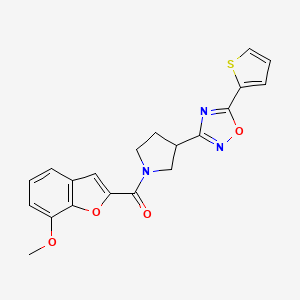
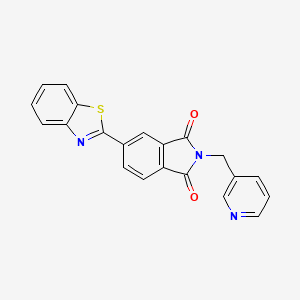
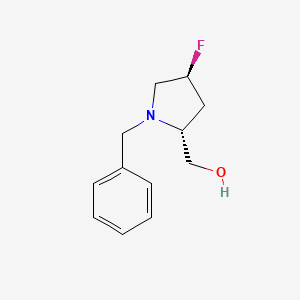
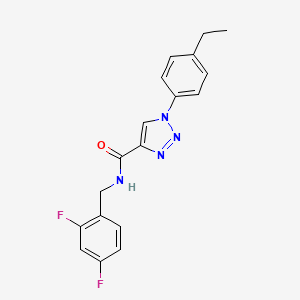
![Ethyl 2-(2-((3-(2-hydroxypropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2432764.png)
methanone](/img/structure/B2432766.png)
![6-(4-fluorobenzyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2432767.png)
